molecular formula C23H23N3O4S2 B2544815 N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-85-6

N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2544815
CAS RN: 852141-85-6
M. Wt: 469.57
InChI Key: SYJBCXYPVWLZSZ-UHFFFAOYSA-N
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Description

N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Activity

  • A study by Mathew, B., Suresh, J., and Anbazhagan, S. (2014) on a similar compound, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, demonstrated potential antidepressant activity in preclinical evaluations. The study highlighted the reduced immobility time in force swimming and tail suspension tests, suggesting therapeutic usefulness as potential antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Synthesis and Molecular Studies

  • Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates, closely related to the compound , have been used in Sonogashira-type cross-coupling reactions to obtain various pyrazoles. Arbačiauskienė, E. et al. (2011) explored this synthesis, leading to different condensed pyrazoles, indicating potential applications in chemical synthesis and molecular studies (Arbačiauskienė et al., 2011).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

  • A series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, as reported by Kucukoglu, K. et al. (2016). This research suggests potential biomedical applications, especially in understanding tumor selectivity and enzyme inhibition (Kucukoglu et al., 2016).

Interaction Studies in Aqueous Solutions

  • The study of interaction in aqueous solutions of similar quinoxaline derivatives, including N-{− 3-[1-methanesulfonyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl] phenyl} methane sulfonamide, by Raphael, G. et al. (2015), provides insight into the effects of temperature and concentration on such interactions, contributing to the understanding of these compounds in various environments (Raphael, Bahadur, & Ebenso, 2015).

Synthesis and Biological Activity of Derivatives

  • Li, F.-L. et al. (2010) synthesized pyridyl functionalized bis(pyrazol-1-yl)methanes, revealing the cytotoxic activity of these complexes for Hela cells in vitro. This indicates the potential application of these derivatives in the development of anti-tumor agents (Li, Song, Dai, & Tang, 2010).

Molecular Docking and Quantum Chemical Calculations

  • Viji, A. et al. (2020) conducted molecular docking and quantum chemical calculations on a closely related compound, providing insights into its antimicrobial activity and interaction with different proteins. Such studies are crucial for drug design and understanding molecular interactions (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

properties

IUPAC Name

N-[3-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-30-21-11-5-4-10-18(21)20-15-19(24-26(20)23(27)22-12-7-13-31-22)16-8-6-9-17(14-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBCXYPVWLZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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